1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane
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Overview
Description
1-Methyl-4,8-dioxa-1,10-diazaspiro[55]undecane is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system
Preparation Methods
The synthesis of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diol with a diamine in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the spiro ring system.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane can be compared with other spiro compounds, such as:
1-Oxa-8,10-diazaspiro[5.5]undecane: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
2,4-Dioxa-1,10-diazaspiro[5.5]undecane: Another spiro compound with distinct properties and uses in chemical synthesis and research.
The uniqueness of 1-Methyl-4,8-dioxa-1,10-diazaspiro[5
Properties
IUPAC Name |
1-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-10-2-3-11-5-8(10)4-9-7-12-6-8/h9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVCJJKMPVRGHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC12CNCOC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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